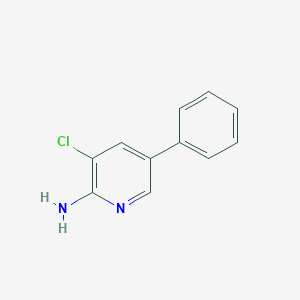

3-Chloro-5-phenylpyridin-2-amine

Description

The exact mass of the compound 2-Amino-3-chloro-5-phenylpyridine is 204.0454260 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANYXYDKIAUURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673326 | |

| Record name | 3-Chloro-5-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121058-39-6 | |

| Record name | 3-Chloro-5-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-phenylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural combination of a phenyl group, a chloro substituent, and an amino group on the pyridine ring suggests potential for diverse biological activities and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, along with a plausible synthetic route and an exploration of its potential biological significance based on structurally related compounds.

Physicochemical Properties

| Property | Predicted/Estimated Value | Data Source/Analogy |

| Molecular Formula | C₁₁H₉ClN₂ | - |

| Molecular Weight | 204.66 g/mol | - |

| Melting Point | Not available | Data for 2-amino-3-chloropyridine (59-65 °C) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (86-90 °C) suggest a solid state at room temperature.[1][2] |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | General characteristic of similar aromatic compounds. |

| pKa | Not available | The amino group is expected to be basic, and the pyridine nitrogen weakly basic. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on the lipophilicity of the phenyl and chloro substituents. |

| CAS Number | Not yet assigned | - |

Note: The values presented are for estimation purposes and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, based on established synthetic methodologies for substituted pyridines, a plausible multi-step synthesis is proposed below. This workflow is designed for researchers to adapt and optimize in a laboratory setting.

Proposed Synthetic Workflow:

References

Spectroscopic and Synthetic Elucidation of Chloro-Phenyl-Aminopyridines: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with substituted pyridines forming the backbone of numerous pharmaceutical agents. The introduction of chloro, phenyl, and amine functionalities can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 3-Chloro-5-phenylpyridin-2-amine, in particular, is a compound of interest for further functionalization and screening in drug discovery programs. This guide aims to provide researchers with the necessary foundational knowledge for the synthesis and spectroscopic identification of this class of compounds. Given the absence of specific published data for this compound, we present a detailed case study of 3-Chloropyridin-2-amine, a structurally similar precursor, to illustrate the experimental methodologies and expected spectroscopic outcomes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the model compound, 3-Chloropyridin-2-amine.

Table 1: NMR Spectroscopic Data for 3-Chloropyridin-2-amine

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 5.02 | s | NH₂ |

| ¹H | CDCl₃ | 6.62 | dd | Pyridine-H |

| ¹H | CDCl₃ | 7.48 | dd | Pyridine-H |

| ¹H | CDCl₃ | 7.98 | dd | Pyridine-H |

Table 2: IR Spectroscopic Data for 3-Chloropyridin-2-amine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 | Two bands for primary amine |

| N-H Bend | 1650-1580 | Primary amine scissoring |

| C-N Stretch | 1335-1250 | Aromatic amine |

| C-Cl Stretch | 850-550 | Chloroalkane |

Table 3: Mass Spectrometry Data for 3-Chloropyridin-2-amine

| Ion | m/z | Description |

| [M]⁺ | 128.56 | Molecular Ion |

| [M+2]⁺ | 130.56 | Isotope peak due to ³⁷Cl |

Experimental Protocols

Synthesis of 3-Chloropyridin-2-amine

This protocol is a representative method for the synthesis of chloropyridinamines and can be adapted for the synthesis of the target compound with appropriate starting materials.

Materials:

-

3-Chloro-2-hydrazinylpyridine

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl maleate

-

Glacial acetic acid

-

Water

-

Dichloromethane

-

Silica gel for column chromatography

-

Ethyl acetate/petroleum ether mixture (1:5)

Procedure:

-

A solution of sodium ethoxide (3.48 g, 50.4 mmol) in absolute ethanol (150 ml) is heated to reflux.

-

To the refluxing solution, 3-chloro-2-hydrazinylpyridine (6.80 g, 47.4 mmol) is added, and the mixture is allowed to reflux for an additional 5 minutes.

-

The slurry is then treated dropwise with diethyl maleate (9.79 g, 56.9 mmol) over a period of 5 minutes.

-

The resulting solution is held at reflux for 10 minutes.

-

After cooling to 338 K, the reaction mixture is treated with glacial acetic acid (5.0 ml, 87.3 mmol).

-

The mixture is diluted with water (60 ml) and cooled to room temperature, leading to the formation of a precipitate.

-

The precipitate is isolated via filtration and purified by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:5).

-

The purified product is recrystallized from dichloromethane to afford colorless single crystals of 3-Chloropyridin-2-amine.

Spectroscopic Characterization

The following are general protocols for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the compound.

-

Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: A generalized workflow for the synthesis and characterization of a target chemical compound.

Caption: A detailed workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-phenylpyridin-2-amine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-phenylpyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships, guiding drug design, and engineering novel materials. This technical guide provides a comprehensive overview of the crystal structure analysis of aminopyridine derivatives, using the closely related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, as a case study due to the current unavailability of public crystallographic data for the title compound. The methodologies and data presented herein serve as a robust framework for the crystallographic analysis of this class of compounds.

Small molecule crystallography, primarily through single-crystal X-ray diffraction, offers an unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1] This technique provides precise measurements of molecular dimensions, which is unparalleled by other analytical methods.[1] The insights gained from crystal structure analysis are crucial for understanding intermolecular interactions, absolute configuration, and polymorphism, all of which are critical parameters in pharmaceutical development and materials science.[1][2]

Data Presentation: Crystallographic Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The following tables summarize the quantitative crystallographic data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, a structural analog of this compound. This data is sourced from the crystallographic information file (CIF) with CCDC number 677862.[3][4]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₄ClF₃N₂ |

| Formula Weight | 196.56 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.801(1) Å |

| b | 17.978(5) Å |

| c | 7.578(2) Å |

| α | 90° |

| β | 100.19(4)° |

| γ | 90° |

| Volume | 777.8(3) ų |

| Z | 4 |

| Calculated Density | 1.678 Mg/m³ |

| Absorption Coefficient | 0.493 mm⁻¹ |

| F(000) | 392 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD |

| Theta range for data collection | 2.22 to 25.00° |

| Index ranges | -6≤h≤6, -21≤k≤21, -8≤l≤8 |

| Reflections collected | 3820 |

| Independent reflections | 1368 [R(int) = 0.0541] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1368 / 39 / 145 |

| Goodness-of-fit on F² | 1.011 |

| Final R indices [I>2sigma(I)] | R1 = 0.0491, wR2 = 0.1209 |

| R indices (all data) | R1 = 0.0818, wR2 = 0.1373 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(3) | 1.731(3) |

| F(1A)-C(6) | 1.329(6) |

| F(2A)-C(6) | 1.323(6) |

| F(3A)-C(6) | 1.332(6) |

| N(1)-C(2) | 1.343(4) |

| N(1)-C(5) | 1.339(4) |

| N(2)-C(2) | 1.338(4) |

| C(2)-C(3) | 1.411(4) |

| C(3)-C(4) | 1.373(4) |

| C(4)-C(5) | 1.385(4) |

| C(5)-C(6) | 1.488(5) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| C(5)-N(1)-C(2) | 118.1(3) |

| N(2)-C(2)-N(1) | 118.0(3) |

| N(2)-C(2)-C(3) | 119.8(3) |

| N(1)-C(2)-C(3) | 122.2(3) |

| C(4)-C(3)-C(2) | 118.5(3) |

| C(4)-C(3)-Cl(1) | 120.5(2) |

| C(2)-C(3)-Cl(1) | 121.0(2) |

| C(3)-C(4)-C(5) | 119.5(3) |

| N(1)-C(5)-C(4) | 121.7(3) |

| N(1)-C(5)-C(6) | 118.1(3) |

| C(4)-C(5)-C(6) | 120.2(3) |

| Torsion Angle | |

| C(2)-N(1)-C(5)-C(4) | -0.1(5) |

| C(2)-N(1)-C(5)-C(6) | 179.3(3) |

| C(5)-N(1)-C(2)-N(2) | 178.6(3) |

| C(5)-N(1)-C(2)-C(3) | -0.6(5) |

| N(1)-C(2)-C(3)-C(4) | -0.1(5) |

| N(1)-C(2)-C(3)-Cl(1) | 179.3(2) |

| N(2)-C(2)-C(3)-C(4) | -179.3(3) |

| N(2)-C(2)-C(3)-Cl(1) | 0.1(4) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement.[5][6]

Synthesis of this compound (Hypothetical)

A plausible synthetic route to this compound would involve a Suzuki coupling reaction between a dihalopyridine and phenylboronic acid, followed by amination.

-

Suzuki Coupling: To a solution of 2-amino-3,5-dichloropyridine (1 eq.) in a 3:1 mixture of dioxane and water, add phenylboronic acid (1.2 eq.), potassium carbonate (3 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The reaction mixture is heated to 80-90 °C under a nitrogen atmosphere for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystallography.[5]

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to determine its solubility.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals. For a related compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, colorless block-like crystals were obtained by the slow evaporation of an ethanol solution at room temperature over 10 days.[3]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6]

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and exposed to a monochromatic X-ray beam.[5][6] A detector, such as a CCD or CMOS detector, records the diffraction pattern as the crystal is rotated. For the analog, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, data was collected on a Bruker SMART CCD diffractometer using Mo Kα radiation.[3]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[3][6]

-

Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are typically employed.[5]

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[3]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for small molecule X-ray crystallography.

Caption: General workflow for small molecule X-ray crystallography.

Hypothetical Signaling Pathway Inhibition

Given that the related compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is an intermediate in the synthesis of the fungicide fluazinam, a hypothetical signaling pathway for a potential antifungal agent based on the this compound scaffold is presented below. This diagram illustrates the inhibition of a key fungal enzyme.[3]

Caption: Hypothetical inhibition of a key fungal enzyme.

References

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Chloro-5-phenylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel compound 3-Chloro-5-phenylpyridin-2-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related 2-aminopyridine derivatives to build a strong hypothesis for its potential as an anticancer and antimicrobial agent. This guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and detailed experimental protocols for future in vitro evaluation. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. The specific compound, this compound, features a chlorine atom at the 3-position and a phenyl group at the 5-position, substitutions that are anticipated to significantly influence its biological profile. The presence of a chlorine atom can enhance membrane permeability and introduce a potential site for metabolic transformation, while the phenyl group can contribute to hydrophobic interactions with biological targets.

Based on the analysis of structurally similar compounds, this guide will focus on the two most probable and compelling biological activities for this compound: anticancer and antimicrobial activity.

Predicted Biological Activities and Supporting Evidence

Anticancer Activity

The 2-aminopyridine core is a common feature in a multitude of compounds demonstrating potent anticancer effects. The substitution pattern of this compound suggests a potential for significant antiproliferative activity.

Supporting Evidence from Analogs:

-

2-Amino-3-chloropyridine Derivatives: The presence of a chlorine atom at the 3-position is a key feature. While direct data on this compound is unavailable, the related compound 2-amino-3-chloro-5-trifluoromethylpyridine has been identified as a potential anticancer agent.[3] This suggests that the 3-chloro-2-aminopyridine scaffold is amenable to substitutions at the 5-position for generating compounds with anticancer properties.

-

Phenyl-substituted Pyridines: The phenyl group at the 5-position can facilitate π-π stacking and hydrophobic interactions within the active sites of target proteins. For instance, novel thiourea and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine have shown significant anticancer activities against prostate cancer cell lines.[4] This highlights the importance of the phenyl moiety in conferring anticancer efficacy.

-

General 2-Aminopyridine Scaffolds: A broad range of 2-aminopyridine derivatives have been synthesized and evaluated as potent inhibitors of various kinases, such as CDK9, which are crucial for cancer cell cycle progression.[5]

Hypothesized Mechanism of Action:

Given the evidence from related compounds, this compound could potentially exert its anticancer effects through the inhibition of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism could involve the inhibition of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.

Potential Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might induce anticancer effects by inhibiting CDK activity, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The 2-aminopyridine scaffold is also a promising framework for the development of novel antimicrobial agents. The structural features of this compound suggest potential activity against a range of bacterial and fungal pathogens.

Supporting Evidence from Analogs:

-

Chloro-substituted Pyridines: The presence of a chlorine atom is a common feature in many antimicrobial compounds, often enhancing their activity.[6] For example, a series of Schiff bases of 2-amino-4-chloropyridine derivatives have exhibited significant in vitro antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as fungi.[7]

-

General 2-Aminopyridine Scaffolds: Numerous studies have reported the synthesis and evaluation of 2-aminopyridine derivatives with broad-spectrum antimicrobial activity.[8][9] These compounds have shown efficacy against both bacterial and fungal strains.

Hypothesized Mechanism of Action:

The antimicrobial mechanism of 2-aminopyridine derivatives can vary. One potential mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby disrupting DNA replication or folate biosynthesis. Another possibility is the disruption of the bacterial cell membrane integrity.

Quantitative Data from Analog Studies

To provide a preliminary indication of the potential potency of this compound, the following table summarizes quantitative data from studies on structurally related compounds. It is important to note that these values are for analog compounds and the activity of the target compound may vary.

| Compound Class/Analog | Activity Type | Target/Organism | IC50 / MIC (µM) | Reference |

| CDK9/HDAC Dual Inhibitor (2-aminopyridine based) | Anticancer | CDK9 | 0.0884 | [5] |

| FLT3/HDAC Dual Inhibitor (2-aminopyridine based) | Anticancer | FLT3 | 0.0304 | [5] |

| Thiourea derivative of a phenylpiperazinyl-pyridine | Anticancer | PC-3 (Prostate Cancer) | Specific IC50 not provided, but showed high cytotoxicity | [4] |

| Schiff bases of 2-amino-4-chloropyridine | Antibacterial | Staphylococcus aureus | Significant activity observed (qualitative) | [7] |

| Quinoxaline-based C-2 amine-substituted analogues | Antibacterial | S. aureus | 4-16 µg/mL | [10] |

| Quinoxaline-based C-2 amine-substituted analogues | Antibacterial | E. coli | 4-32 µg/mL | [10] |

Detailed Experimental Protocols

The following are detailed, standard protocols for the initial in vitro evaluation of the anticancer and antimicrobial activities of this compound.

In Vitro Anticancer Activity: MTT Proliferation Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microplates

-

Spectrophotometer

-

Inoculating loop

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationship Diagram:

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound, when compared to a substantial body of literature on related 2-aminopyridine derivatives, strongly suggest its potential as a valuable lead compound in the development of novel anticancer and antimicrobial agents. The provided hypothetical mechanisms of action and detailed experimental protocols offer a clear roadmap for the initial biological evaluation of this compound.

Future research should focus on the synthesis of this compound and its subsequent screening using the outlined protocols. Positive results from these initial in vitro studies would warrant further investigation into its specific molecular targets, mechanism of action, and in vivo efficacy. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 3 and 5 positions, will also be crucial for optimizing the biological activity and pharmacokinetic properties of this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 3-Chloro-5-phenylpyridin-2-amine as a Privileged Fragment in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 3-chloro-5-phenylpyridin-2-amine core is a heterocyclic fragment that is gaining increasing attention in the field of drug design and discovery. Its unique structural features and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of compounds containing this promising fragment, with a focus on its potential as a modulator of the PI3K/AKT/mTOR signaling pathway.

Chemical Synthesis

The synthesis of the this compound scaffold can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. A plausible and efficient approach involves the coupling of a di-halogenated aminopyridine with phenylboronic acid.

A key starting material for this synthesis is 2-amino-3,5-dichloropyridine. This precursor can be synthesized by the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) in a suitable solvent.

Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine

-

Materials: 2-amino-5-chloropyridine, N-chlorosuccinimide (NCS), organic solvent (e.g., acetonitrile, dichloromethane).

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in the chosen organic solvent.

-

Add N-chlorosuccinimide (1.0 to 1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-amino-3,5-dichloropyridine.

-

Once the 2-amino-3,5-dichloropyridine is obtained, the phenyl group can be introduced at the 5-position via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

-

Materials: 2-amino-3,5-dichloropyridine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine 2-amino-3,5-dichloropyridine, phenylboronic acid (1.1 to 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base.

-

Add the solvent system to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

-

This synthetic strategy offers a modular approach, allowing for the introduction of various substituted phenyl groups at the 5-position by using different arylboronic acids, thus facilitating the exploration of structure-activity relationships.

Physicochemical Properties

The physicochemical properties of the this compound core contribute to its potential as a drug fragment. These properties can be predicted using computational tools and are essential for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Predicted Value |

| Molecular Weight | 218.67 g/mol |

| LogP | 3.5 |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Note: These values are estimations and may vary depending on the specific computational method used.

Biological Activity and Potential Targets

While specific biological data for the parent this compound fragment is not extensively reported in publicly available literature, the broader class of 2-aminopyridine derivatives has been widely explored as inhibitors of various protein kinases. Notably, a patent describing substituted diamino-pyrimidine and diamino-pyridine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks) suggests that the this compound scaffold may be a valuable starting point for developing inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Structure-Activity Relationship (SAR) Insights

-

The 2-amino group: This group is often crucial for activity, as it typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

-

The 3-chloro substituent: The chlorine atom at the 3-position can influence the electronics of the pyridine ring and may also engage in halogen bonding or other interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity.

-

The 5-phenyl group: The phenyl ring at the 5-position provides a vector for exploring interactions with the solvent-exposed region of the kinase. Modifications to this phenyl ring, such as the introduction of various substituents, can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, adding polar groups can improve solubility, while other substituents can be designed to interact with specific sub-pockets of the target kinase.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as kinase inhibitors, particularly targeting the PI3K/AKT pathway, a series of in vitro and cell-based assays can be employed.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

-

Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), ATP, kinase assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate, add the PI3Kα enzyme, the lipid substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer or spectrophotometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Protocol: Cell-Based Western Blot Analysis for AKT Phosphorylation

This assay determines the effect of a compound on the phosphorylation of AKT, a downstream target of PI3K, in a cellular context.

-

Materials: Cancer cell line with an activated PI3K/AKT pathway (e.g., MCF-7, PC-3), cell culture medium, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT), secondary antibody conjugated to a detectable label (e.g., HRP), and Western blot detection reagents.

-

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane and then incubate with the primary antibody against phospho-AKT.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

-

Quantify the band intensities to determine the level of AKT phosphorylation inhibition.

-

Signaling Pathway and Experimental Workflow Visualization

PI3K/AKT/mTOR Signaling Pathway

The Discovery and Evaluation of Novel 3-Chloro-5-phenylpyridin-2-amine Derivatives as Potential Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and biological evaluation of a novel class of 3-Chloro-5-phenylpyridin-2-amine derivatives. These compounds have been designed as potential kinase inhibitors, a class of therapeutics with broad applications in oncology and inflammatory diseases. This document provides detailed experimental protocols for the synthesis of the core scaffold and representative derivatives, methodologies for key biological assays, and a summary of their putative biological activity. The structure-activity relationship (SAR) is discussed in the context of their potential interaction with key signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic substitution on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the novel scaffold of this compound. The introduction of a chlorine atom at the 3-position can modulate the electronic properties of the pyridine ring and provide a vector for further functionalization. The phenyl group at the 5-position is designed to occupy a hydrophobic pocket often present in the kinase active site, thereby enhancing binding affinity.

Synthetic Chemistry

The synthesis of the this compound core and its derivatives can be achieved through a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

General Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below.

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3,5-Dichloro-2-phenylpyridine

This procedure is adapted from a general method for the Suzuki coupling of chloropyridines.

-

To a reaction vessel, add 2,3,5-trichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of dimethylformamide (DMF) and water (4:1) as the solvent.

-

Sparsely degas the mixture with argon for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3,5-dichloro-2-phenylpyridine.

Step 2: Amination of 3,5-Dichloro-2-phenylpyridine

This procedure is a representative amination of a dihalopyridine.

-

In a sealed tube, dissolve 3,5-dichloro-2-phenylpyridine (1.0 eq) in a solution of ammonia in methanol (7N).

-

Add copper(I) oxide (0.1 eq) as a catalyst.

-

Seal the tube and heat the mixture to 150 °C for 24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Biological Evaluation

The primary biological targets for this class of compounds are protein kinases, particularly those implicated in cancer and inflammatory signaling pathways. Based on the structural features of the 2-aminopyridine scaffold, the c-Jun N-terminal kinases (JNKs) are a plausible target family.

Putative Signaling Pathway: JNK Signaling

The JNK signaling pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and environmental stressors. Dysregulation of the JNK pathway is implicated in various diseases, including cancer and inflammatory disorders.

Figure 2: Simplified JNK signaling pathway and the putative point of inhibition.

Experimental Protocol: In Vitro JNK1 Kinase Assay

This protocol is a representative method for determining the inhibitory activity of compounds against JNK1 kinase.

-

Reagents and Buffers:

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.

-

JNK1 Enzyme: Recombinant human JNK1.

-

Substrate: GST-c-Jun (1-79).

-

ATP: Adenosine triphosphate.

-

Test Compounds: Dissolved in DMSO.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing kinase buffer, JNK1 enzyme, and the GST-c-Jun substrate.

-

Add the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Allow the reaction to proceed for 60 minutes at 30 °C.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63).

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the extent of inhibition at each compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Structure-Activity Relationship (SAR) and Data Presentation

The following table summarizes the hypothetical biological data for a series of this compound derivatives. The substitutions at the 2-amino group are common modifications made to probe the SAR of kinase inhibitors.

Table 1: Biological Activity of this compound Derivatives

| Compound ID | R Group (at 2-amino) | JNK1 IC₅₀ (nM) | HCT116 Cell Proliferation IC₅₀ (µM) |

| 1a | -H | 550 | > 10 |

| 1b | -C(O)CH₃ (Acetyl) | 250 | 8.5 |

| 1c | -C(O)Ph (Benzoyl) | 120 | 4.2 |

| 1d | -SO₂CH₃ (Mesyl) | 85 | 2.1 |

| 1e | -SO₂Ph (Phenylsulfonyl) | 45 | 1.5 |

Disclaimer: The data presented in this table is illustrative and intended to represent a plausible structure-activity relationship for this class of compounds.

-

The unsubstituted 2-amino group (Compound 1a ) shows modest activity.

-

Acylation of the 2-amino group (Compounds 1b and 1c ) leads to an increase in potency, with the larger benzoyl group providing a greater enhancement.

-

Sulfonylation of the 2-amino group (Compounds 1d and 1e ) results in a significant boost in activity, suggesting that the sulfonyl moiety may engage in additional favorable interactions within the kinase active site. The phenylsulfonyl group is the most potent in this series.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route is feasible using standard organic chemistry techniques, with the Suzuki-Miyaura coupling being a key transformation. The 2-aminopyridine core suggests a likely mechanism of action through inhibition of the ATP-binding site of kinases, with the JNK family being a probable target. The illustrative structure-activity relationship highlights the importance of the substituent on the 2-amino group for modulating biological activity. Further optimization of this scaffold, including modifications to the 5-phenyl ring and exploration of a wider range of substituents at the 2-amino position, is warranted to develop potent and selective clinical candidates. This technical guide provides a solid foundation for researchers to embark on the exploration of this novel chemical space.

Theoretical and Computational Insights into 3-Chloro-5-phenylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinamine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a phenyl group and a chlorine atom to the pyridin-2-amine scaffold, as in 3-Chloro-5-phenylpyridin-2-amine, is anticipated to modulate its electronic and steric properties, potentially leading to novel biological activities. Computational chemistry and theoretical studies are indispensable tools for predicting the physicochemical properties, reactivity, and potential bioactivity of such novel compounds, thereby accelerating the drug discovery and development process.

This guide will explore the application of Density Functional Theory (DFT), time-dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, and molecular docking to elucidate the structural, electronic, and interactive properties of this compound.

Molecular Structure and Optimization

The initial step in any computational study is the optimization of the molecular geometry to find the most stable conformation.

Computational Methodology

The geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[1] This level of theory is well-established for providing accurate geometries of organic molecules.

Illustrative Computational Workflow

Caption: A typical workflow for the computational analysis of a small molecule.

Electronic and Spectroscopic Properties

Understanding the electronic properties is crucial for predicting the reactivity and interaction of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Spectroscopic Analysis

Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to confirm the molecular structure.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Intramolecular Interactions: NBO Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.

Table 2: Hypothetical NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π* (C2-C3) | 15.8 |

| LP(1) N2 | σ* (C3-Cl) | 5.2 |

| π (C5-C6) | π* (C-C) phenyl | 22.5 |

E(2) represents the stabilization energy of hyperconjugative interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is critical for identifying potential biological targets.

Protocol for Molecular Docking

-

Protein Preparation: A suitable protein target (e.g., a kinase or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared for docking, including the assignment of charges and rotatable bonds.

-

Docking Simulation: Software such as AutoDock or Glide is used to perform the docking calculations, generating multiple binding poses.

-

Analysis: The results are analyzed based on the docking score (binding affinity) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Table 3: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1ATP | -8.5 | LYS72, GLU91, VAL57 |

| Cyclin-Dependent Kinase 2 | 1HCK | -9.1 | LEU83, LYS33, ASP86 |

| Epidermal Growth Factor Receptor | 2J6M | -7.9 | MET793, LEU718, LYS745 |

Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for similar compounds.

Proposed Synthetic Protocol

A potential synthesis could involve a Suzuki coupling reaction between a boronic acid derivative of benzene and a di-halogenated aminopyridine, followed by selective amination.

-

Suzuki Coupling: 2-Amino-3,5-dichloropyridine could be reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Purification: The resulting crude product would be purified by column chromatography.

-

Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Conclusion

This technical guide outlines a comprehensive theoretical and computational framework for the detailed investigation of this compound. By employing DFT calculations, NBO analysis, and molecular docking, researchers can gain significant insights into the molecule's structural, electronic, and potential biological properties. The illustrative data and protocols provided herein serve as a robust starting point for future experimental and computational studies aimed at unlocking the therapeutic potential of this and related pyridinamine derivatives. The methodologies described are standard in the field and are expected to yield reliable and predictive results for this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3-Chloro-5-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-5-phenylpyridin-2-amine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminopyridine scaffold in pharmacologically active compounds. The Suzuki-Miyaura coupling offers a powerful and efficient method for the synthesis of diverse biaryl and heteroaryl structures, enabling the exploration of novel chemical space for therapeutic applications.[1][2][3]

Introduction

The 2-amino-3-arylpyridine moiety is a privileged scaffold found in a wide array of bioactive molecules, exhibiting activities such as kinase inhibition, anti-inflammatory, and antimicrobial effects. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][3] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[1]

This compound serves as an excellent substrate for these reactions, with the chloro substituent at the 3-position providing a reactive handle for cross-coupling, while the amino group at the 2-position and the phenyl group at the 5-position can be crucial for modulating the biological activity and physicochemical properties of the final products. The primary amino group generally does not require protection, making the synthetic route more efficient.[4][5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and yields for the Suzuki cross-coupling of 2-amino-3-chloropyridine derivatives with a range of arylboronic acids. This data provides a valuable starting point for reaction optimization.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 | General conditions adapted from literature |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 | General conditions adapted from literature |

| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O (3:1) | 100 | 8 | 78 | [6] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 88 | [1] |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | 1,4-Dioxane | 100 | 12 | 65 | [7][8] |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 24 | 75 | General conditions adapted from literature |

| Phenylboronic acid | Pd(II)/C (cat.) | PPh₃ | NaOH | NMP/H₂O | 120 | 4 | 97 (for 3-amino-2-chloropyridine) | Adapted from similar substrate reactions |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a sealed reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe. The solvent system should be chosen based on the specific catalyst and substrates used (see data table for examples).

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (typically 8-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-aryl-5-phenylpyridine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in Suzuki cross-coupling reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of 2-amino-3-aryl-5-phenylpyridines.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.gouni.edu.ng [eprints.gouni.edu.ng]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloro-5-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-5-phenylpyridin-2-amine. This reaction is a powerful tool for the synthesis of N-substituted 5-phenyl-2,3-pyridinediamines, which are valuable scaffolds in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] It involves the cross-coupling of an amine with an aryl or heteroaryl halide or sulfonate, catalyzed by a palladium complex.[1][3] This reaction is particularly useful when traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), are not feasible due to the low reactivity of the coupling partners.[1]

General Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below. The reaction typically employs a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base in an appropriate solvent.

Diagram of the general reaction will be provided in the visualization section.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on established protocols for similar heteroaryl chlorides.[4][5][6]

Table 1: Recommended Reagents and Conditions

| Parameter | Recommended | Alternatives | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its air stability. |

| Ligand | Xantphos | BINAP, RuPhos, BrettPhos | Ligand choice is crucial and may require optimization.[7][8] |

| Base | Cs₂CO₃ | NaOtBu, K₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome.[9] |

| Solvent | Toluene | Dioxane, THF | Anhydrous solvents are essential for optimal results.[1][10] |

| Temperature | 100 °C | 80 - 120 °C | The reaction temperature depends on the reactivity of the substrates. |

| Atmosphere | Inert (N₂ or Ar) | - | Exclusion of oxygen is critical to prevent catalyst degradation.[2] |

Table 2: Substrate Scope and Expected Yields

| Amine Coupling Partner | Product | Expected Yield (%) |

| Morpholine | 5-Phenyl-3-(morpholin-4-yl)pyridin-2-amine | 85 - 95% |

| Aniline | N³,5-Diphenylpyridin-2,3-diamine | 70 - 85% |

| Benzylamine | N³-Benzyl-5-phenylpyridin-2,3-diamine | 75 - 90% |

| n-Butylamine | N³-(n-Butyl)-5-phenylpyridin-2,3-diamine | 65 - 80% |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with morpholine as a representative example.

Materials and Equipment

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for column chromatography

Detailed Procedure

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).[4]

-

The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous toluene (5 mL) to the flask via syringe.

-

Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

-

Reaction:

-

Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-phenyl-3-(morpholin-4-yl)pyridin-2-amine.

-

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is considered a "privileged structure" as it is a core component of several commercially available drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[3][4] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antiviral, antibacterial, anti-inflammatory, and antituberculosis properties.[1][2][5]

This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazo[1,2-a]pyridines, with a specific focus on utilizing 3-Chloro-5-phenylpyridin-2-amine as the starting material. The protocols are based on established synthetic strategies for imidazo[1,2-a]pyridine synthesis, including the classical Tschitschibabin condensation and modern one-pot multicomponent reactions.

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core generally involves the cyclocondensation of a 2-aminopyridine derivative with a suitable C2-synthon. Several methods have been developed, offering flexibility in substituent patterns and reaction conditions.

Tschitschibabin Reaction: Condensation with α-Haloketones

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[6] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

A general workflow for this synthetic approach is outlined below:

Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

One-Pot Multicomponent Reactions

Modern synthetic approaches often favor one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step.[7][8] For the synthesis of imidazo[1,2-a]pyridines, a common MCR involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) or a terminal alkyne.[9][10][11] These reactions are often catalyzed by Lewis acids or transition metals.[9]

A logical diagram for a one-pot, three-component synthesis is presented below:

Caption: Logical relationship in a one-pot, three-component synthesis of imidazo[1,2-a]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-chloro-8-phenylimidazo[1,2-a]pyridines via Tschitschibabin Reaction

This protocol describes the synthesis of a 2-aryl substituted imidazo[1,2-a]pyridine starting from this compound and a substituted phenacyl bromide.

Materials:

-

This compound

-

Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)

-

Anhydrous ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted phenacyl bromide (1.1 mmol).

-

Add sodium bicarbonate (1.5 mmol) to the reaction mixture.

-

Reflux the mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-aryl-6-chloro-8-phenylimidazo[1,2-a]pyridine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Synthesis of 3-Amino-6-chloro-8-phenylimidazo[1,2-a]pyridine Derivatives

This protocol details a one-pot, three-component reaction for the synthesis of 3-amino substituted imidazo[1,2-a]pyridines.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂) as catalyst[9][12]

-

Anhydrous acetonitrile (CH₃CN) or Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), and the isocyanide (1.0 mmol) in anhydrous acetonitrile (15 mL).

-

Add the catalyst, Sc(OTf)₃ (10 mol%) or I₂ (20 mol%), to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the desired 3-amino-6-chloro-8-phenylimidazo[1,2-a]pyridine derivative.

-

Confirm the structure of the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyridines based on literature reports for analogous reactions. Actual yields for the synthesis from this compound may vary and require optimization.

| Entry | Synthetic Method | R¹ | R² | Reported Yield (%) |

| 1 | Tschitschibabin | H | Phenyl | 75-90 |

| 2 | Tschitschibabin | H | 4-Chlorophenyl | 80-92 |

| 3 | Tschitschibabin | H | 4-Methoxyphenyl | 78-88 |

| 4 | One-Pot (Aldehyde, Alkyne) | Phenyl | CO₂Et | 65-85 |

| 5 | One-Pot (Aldehyde, Isocyanide) | Phenyl | NH-tBu | 70-90 |

Signaling Pathways and Biological Relevance

Imidazo[1,2-a]pyridines exert their biological effects by modulating various signaling pathways. For instance, certain derivatives have been shown to act as inhibitors of protein kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3K), which are crucial in cancer progression.[5] Others have shown promise as antituberculosis agents by targeting enzymes essential for the survival of Mycobacterium tuberculosis.[4]

The diagram below illustrates a simplified representation of how an imidazo[1,2-a]pyridine derivative might inhibit a generic kinase signaling pathway.

Caption: Simplified diagram of kinase inhibition by an imidazo[1,2-a]pyridine derivative.

Conclusion